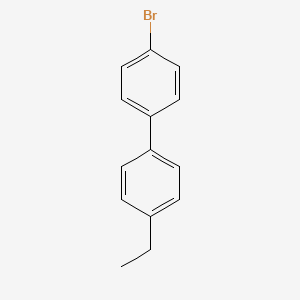

4-Bromo-4'-ethyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARBGVNQCYYPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631471 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-79-6 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-ethyl-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-ethyl-1,1'-biphenyl is a halogenated biphenyl derivative that serves as a crucial intermediate in the synthesis of advanced organic materials and complex molecular frameworks.[1][2] Its rigid biphenyl core, combined with the reactive bromine atom and the ethyl group, provides a unique combination of properties that make it a valuable building block in various fields, particularly in the development of liquid crystal materials and organic light-emitting diodes (OLEDs).[1] The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures, while the ethyl group can influence the molecule's physical properties such as solubility and liquid crystalline phase behavior.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in organic synthesis and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data, such as the boiling point and density, are predicted values and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 58743-79-6 | [1][3] |

| Molecular Formula | C₁₄H₁₃Br | [1][3] |

| Molecular Weight | 261.16 g/mol | [1][3] |

| Boiling Point | 334.9 ± 21.0 °C (Predicted) | [4] |

| Density | 1.281 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an organoboron compound. In this case, 4-bromobiphenyl can be coupled with an ethylboronic acid derivative, or alternatively, 1-bromo-4-ethylbenzene can be coupled with phenylboronic acid. The following is a detailed, representative protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobiphenyl and diethylzinc, a variation of the Negishi coupling which can be considered analogous.

Experimental Protocol: Synthesis via Negishi-Type Coupling

This protocol is adapted from general Negishi coupling procedures and should be optimized for this specific transformation.[5]

Materials:

-

4-bromobiphenyl

-

Diethylzinc solution (e.g., 1.0 M in hexanes)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 4-bromobiphenyl (1.0 eq) and the palladium catalyst (e.g., 0.02-0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous solvent via syringe. To the stirred solution, add the diethylzinc solution (1.1-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield pure this compound.

Reactivity and Applications

The bromine atom in this compound makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are instrumental in forming new carbon-carbon bonds, allowing for the synthesis of more complex, functionalized biphenyl and terphenyl derivatives.

Representative Reaction: Suzuki-Miyaura Coupling

The following is a representative protocol for a subsequent Suzuki-Miyaura coupling reaction using this compound as the starting material to form a terphenyl derivative.

Materials:

-

This compound

-

An arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

-

Phosphine ligand (e.g., Triphenylphosphine [PPh₃])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired terphenyl derivative.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons on the two phenyl rings. The para-substitution pattern would likely result in two sets of doublets for each ring. The ethyl group would exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

-

¹³C NMR: The spectrum would display signals for the 14 carbon atoms. The aromatic carbons would appear in the range of approximately 120-145 ppm. The carbons of the ethyl group would be found at higher field strengths.

-

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic rings and the ethyl group, C=C stretching of the aromatic rings, and the C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and the bromine atom.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of complex biaryl and terphenyl structures, particularly through palladium-catalyzed cross-coupling reactions, makes it an important building block for the development of liquid crystals, OLEDs, and other advanced materials. This guide provides a foundational understanding of its synthesis, properties, and reactivity, which will be beneficial for researchers and professionals working in the field of organic and materials chemistry.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-4'-ethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Biphenyls

The biphenyl scaffold, a motif of two interconnected phenyl rings, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid yet conformationally adaptable nature allows it to serve as a versatile framework for constructing complex molecular architectures with tailored biological activities and physicochemical properties. The strategic functionalization of the biphenyl core, as seen in 4-Bromo-4'-ethyl-1,1'-biphenyl, provides reactive handles for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutics and advanced materials.[3] This guide, intended for researchers and professionals in drug development and organic synthesis, provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate.

I. Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The construction of the C-C bond between the two phenyl rings in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination to furnish the desired biphenyl product.

A logical and efficient synthetic strategy for this compound involves the coupling of (4-ethylphenyl)boronic acid with 1,4-dibromobenzene. This approach offers the advantage of readily available starting materials and a statistically favorable reaction outcome.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| (4-ethylphenyl)boronic acid | C₈H₁₁BO₂ | 149.99 | 1.50 g | 1.0 |

| 1,4-dibromobenzene | C₆H₄Br₂ | 235.90 | 3.54 g | 1.5 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 g | 0.02 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.12 g | 2.0 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | - |

| Water (degassed) | H₂O | 18.02 | 25 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (4-ethylphenyl)boronic acid (1.50 g, 10.0 mmol), 1,4-dibromobenzene (3.54 g, 15.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add toluene (50 mL), ethanol (25 mL), and degassed water (25 mL) to the flask. Stir the mixture for 15 minutes to achieve partial dissolution. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase. The reaction is typically complete within 12-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield this compound as a white to off-white solid.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-4'-ethyl-1,1'-biphenyl

Introduction

The structural integrity and purity of 4-Bromo-4'-ethyl-1,1'-biphenyl are critical for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This guide will detail the predicted spectral data for each of these techniques, offering a comprehensive understanding of the molecule's structural fingerprint.

Molecular Structure and Analytical Workflow

The logical first step in the analysis of any molecule is to understand its constituent parts. This compound consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 4-position, and the other with an ethyl group at the 4'-position.

References

molecular structure and conformation of 4-Bromo-4'-ethyl-1,1'-biphenyl

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-4'-ethyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of advanced organic materials, including liquid crystals and Organic Light-Emitting Diodes (OLEDs).[1][2] Its molecular architecture, characterized by a substituted biphenyl core, dictates the physicochemical properties and performance of the final materials. This guide provides a detailed examination of the molecular structure and conformational dynamics of this compound. We will explore the critical interplay of steric and electronic factors that govern its three-dimensional shape, the methodologies used to elucidate its structure, and the implications of its conformation on material science and drug development.

Introduction: The Significance of Biphenyl Conformation

The biphenyl scaffold is a privileged structure in medicinal chemistry and material science. The rotational freedom around the central C1-C1' single bond allows for a range of conformations, defined by the torsional or dihedral angle between the two phenyl rings. This conformation is not arbitrary; it is a finely tuned balance between two opposing forces:

-

Steric Hindrance : Repulsion between atoms on adjacent rings, particularly the ortho-hydrogens, destabilizes planar conformations.

-

Electronic Conjugation : π-orbital overlap across the central bond, which is maximized in a planar arrangement, provides electronic stabilization.

The resulting equilibrium conformation influences a molecule's shape, polarity, and ability to interact with its environment, be it a biological receptor or a crystal lattice. For instance, the atropisomerism observed in biphenyls with bulky ortho-substituents is a direct consequence of a high rotational barrier, leading to separable, non-interconverting enantiomers.[3] Understanding and controlling the conformation of biphenyl derivatives like this compound is therefore paramount for rational molecular design.

Molecular Structure of this compound

The fundamental structure of this compound (C₁₄H₁₃Br) consists of a biphenyl core with a bromine atom substituting one phenyl ring at the para-position and an ethyl group substituting the other, also at the para-position.[1][4]

-

Biphenyl Core : Provides a rigid, aromatic backbone.

-

Ethyl Group (-CH₂CH₃) : A flexible, electron-donating group that can influence solubility and packing in the solid state.[1]

-

Bromo Group (-Br) : An electron-withdrawing halogen atom that serves as a reactive handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

The para-substitution pattern means that the substituents themselves do not introduce significant steric clash that would force a large dihedral angle, unlike ortho-substituted biphenyls.[3]

Conformational Analysis

The key conformational feature of this compound is the rotation around the C1-C1' bond, which determines the dihedral angle (τ or φ) between the planes of the two phenyl rings.

The Inter-ring Dihedral Angle

For unsubstituted biphenyl, there is a well-established energy minimum at a dihedral angle of approximately 44-46° in the gas phase.[5][6] This non-planar conformation represents the optimal compromise between the steric repulsion of the four ortho-hydrogen atoms and the stabilizing effect of π-conjugation. The energy barriers to rotation are relatively low, with maxima at the planar (τ = 0°) and perpendicular (τ = 90°) conformations.[7]

For this compound, the para-substituents are not expected to dramatically alter the fundamental conformational preference established by the ortho-hydrogens. Therefore, the molecule is predicted to adopt a twisted conformation in the gas phase or in solution with a dihedral angle in a similar range to that of unsubstituted biphenyl.

Experimental data from structurally related compounds support this view. For example, an X-ray crystallography study of (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, which contains a 4-ethylphenyl group, revealed a dihedral angle of 43.99° between its benzene rings.[8][9] Conversely, crystal packing forces can favor more planar conformations. In a different substituted biphenyl, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle within the biphenyl moiety was found to be 24.57°.[10] This highlights that the solid-state conformation can vary significantly based on intermolecular interactions within the crystal lattice.[6]

Rotational Energy Barrier

The energy required to rotate around the central C1-C1' bond is a critical parameter. For unsubstituted biphenyl, the experimental barriers are approximately 6.0 kcal/mol at 0° (planar transition state) and 6.5 kJ/mol (approx. 1.55 kcal/mol) at 90° (perpendicular transition state), although these values are notoriously difficult to determine precisely.[7]

Dynamic NMR spectroscopy is a powerful technique for measuring such rotational barriers in solution.[11] Studies on biphenyls with single ortho-substituents have shown barriers up to 15.4 kcal/mol.[3][11] Given the lack of ortho-substituents in this compound, its rotational barrier is expected to be low and comparable to that of biphenyl itself, allowing for rapid interconversion between equivalent twisted conformations at room temperature.

Methodologies for Structural Determination

A combination of experimental and computational methods is required for a comprehensive understanding of the molecule's structure and conformation.

Experimental Protocols

SCXRD provides the definitive solid-state structure, including precise bond lengths, bond angles, and the dihedral angle.

Step-by-Step Protocol for SCXRD Analysis:

-

Crystal Growth : High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, chloroform, petroleum ether).[10] Slow evaporation of the solvent at a constant temperature is performed to yield single crystals of suitable quality.

-

Crystal Mounting and Data Collection : A suitable crystal is selected and mounted on a goniometer head of a diffractometer (e.g., a Bruker SMART APEXII CCD).[10] The crystal is cooled (typically to 100-293 K) to minimize thermal vibrations. X-ray (e.g., MoKα radiation) diffraction data are collected by rotating the crystal through a series of angles.[12]

-

Structure Solution and Refinement : The collected diffraction intensities are used to solve the crystal structure using direct methods (e.g., with software like SHELXT).[12] The initial structural model is then refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final molecular structure.[12]

Workflow for Single-Crystal X-ray Diffraction

A generalized workflow for determining molecular structure using SCXRD.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the gas-phase structure and rotational energy profile, complementing experimental data.

Computational Workflow for DFT Analysis:

-

Initial Structure Generation : A 3D model of this compound is built.

-

Geometry Optimization : The structure's geometry is optimized to find the lowest energy conformation using a selected functional and basis set (e.g., B3LYP/6-31G*). This calculation yields the equilibrium dihedral angle, bond lengths, and angles.

-

Torsional Scan (Potential Energy Surface) : To determine the rotational barrier, the dihedral angle is systematically constrained at various values (e.g., from 0° to 90° in 10° increments). A geometry optimization is performed at each constrained angle for all other degrees of freedom.

-

Energy Profile Analysis : The relative energy of each constrained structure is plotted against the dihedral angle. The energy difference between the minimum (equilibrium angle) and the maxima (0° and 90°) provides the calculated rotational barriers.[13]

Workflow for DFT Conformational Analysis

A conceptual workflow for calculating conformational properties using DFT.

Summary of Comparative Structural Data

While specific experimental data for this compound is not publicly available, the following table summarizes key conformational parameters for unsubstituted biphenyl and related structures to provide context.

| Compound | Dihedral Angle (τ) | Method | Reference |

| Biphenyl (Gas Phase) | ~44.4° | Electron Diffraction | [5] |

| Biphenyl (Solid State) | ~0° (Planar) | X-ray Crystallography | [6] |

| (E)-4-Bromo-2-[(4-ethylphenyl) iminomethyl]phenol | 43.99° | X-ray Crystallography | [8] |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | 24.57° | X-ray Crystallography | [10] |

| This compound | ~40-50° (Predicted) | Theoretical/Comparative | N/A |

Conclusion and Outlook

The molecular structure of this compound is defined by a twisted biphenyl core with a predicted dihedral angle of approximately 40-50° in a low-energy state. This non-planar conformation arises from the balance between steric hindrance of ortho-hydrogens and electronic conjugation across the central bond. The para-bromo and -ethyl substituents play a crucial role in tuning the molecule's electronic properties and providing synthetic handles, while having a minimal direct impact on the rotational barrier. A comprehensive understanding of this structure, achieved through a combination of X-ray crystallography and computational modeling, is essential for its effective application in the rational design of liquid crystals, OLEDs, and other advanced functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C14H13Br | CID 23238460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. comporgchem.com [comporgchem.com]

- 8. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Evolving Synthesis and Enduring Utility of 4-Bromo-4'-ethyl-1,1'-biphenyl: A Technical Guide

Abstract

4-Bromo-4'-ethyl-1,1'-biphenyl (Br-Et-BP) stands as a pivotal intermediate in the landscape of materials science and pharmaceutical development. Its unique molecular architecture, featuring a rigid biphenyl core functionalized with a reactive bromine atom and an ethyl group, offers a versatile platform for the construction of complex organic molecules. This guide provides an in-depth exploration of the discovery and history of Br-Et-BP, not as a singular event, but through the evolution of synthetic methodologies for unsymmetrical biphenyls. We will delve into the foundational Ullmann coupling and the transformative Suzuki-Miyaura cross-coupling reaction, presenting detailed, field-proven protocols. Furthermore, this document will serve as a technical resource for researchers, summarizing the physicochemical properties of Br-Et-BP and elucidating its applications, particularly in the realm of liquid crystals and advanced organic materials.

Introduction: The Strategic Importance of an Unsymmetrical Biphenyl

The biphenyl moiety is a ubiquitous structural motif in a vast array of organic compounds, from life-saving pharmaceuticals to cutting-edge electronic materials.[1] The strategic introduction of different substituents at the 4 and 4' positions of the biphenyl core allows for the fine-tuning of a molecule's physical and electronic properties. This compound (CAS 58743-79-6) is a prime example of such a strategically designed building block.[2] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] This reactivity is fundamental to the construction of more complex molecular architectures.[2] The ethyl group, on the other hand, influences the compound's solubility and steric profile, which can be critical for applications in areas like liquid crystal technology, where molecular packing and phase behavior are paramount.[2][3]

Historical Context: The Dawn of Biphenyl Synthesis

The precise moment of the first synthesis of this compound is not prominently documented in seminal, standalone publications. Its discovery is intrinsically linked to the broader development of synthetic methods for creating unsymmetrical biphenyls. Early approaches were often limited by harsh reaction conditions and a lack of regioselectivity, making the synthesis of specific unsymmetrical biphenyls a significant challenge.

The Ullmann Coupling: A Foundational, Yet Demanding Approach

The Ullmann reaction, first reported by Fritz Ullmann in 1901, represents one of the earliest methods for forming aryl-aryl bonds.[1][4] This copper-mediated coupling of two aryl halides, while historically significant, typically requires high temperatures and often results in a mixture of symmetrical and unsymmetrical products, complicating purification.[4][5]

The synthesis of this compound via a classical Ullmann approach would conceptually involve the cross-coupling of 1-bromo-4-ethylbenzene and 1,4-dibromobenzene. However, this would likely lead to a mixture of products including the desired this compound, along with the symmetrical byproducts 4,4'-diethyl-1,1'-biphenyl and 4,4'-dibromo-1,1'-biphenyl. The challenges associated with controlling the reaction and separating the desired product have led to the Ullmann coupling being largely superseded by more efficient methods for the synthesis of unsymmetrical biphenyls.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance compared to their predecessors.

The Suzuki-Miyaura Coupling: The Gold Standard for Biphenyl Synthesis

Developed in the late 1970s by Akira Suzuki and his colleagues, the Suzuki-Miyaura coupling has become the premier method for the synthesis of unsymmetrical biphenyls.[1][6][7] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide.[7][8] The mild reaction conditions, commercial availability of a wide range of boronic acids, and excellent functional group tolerance make it a highly versatile and reliable method.[7][9]

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 1-bromo-4-ethylbenzene, or conversely, 4-ethylphenylboronic acid and 1,4-dibromobenzene. The former approach is generally preferred as it avoids the potential for a second coupling reaction on the dibrominated starting material.

Experimental Protocols: A Practical Guide to Synthesis

As a Senior Application Scientist, it is imperative to provide methodologies that are not only theoretically sound but also practically robust and reproducible. The following section outlines a detailed, step-by-step protocol for the synthesis of this compound via the Suzuki-Miyaura coupling.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-ethylphenylboronic acid with 1,4-dibromobenzene.

Materials:

-

1,4-Dibromobenzene

-

4-Ethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-dibromobenzene (1.0 eq), 4-ethylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

-

Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Physicochemical Properties and Characterization

The utility of this compound in various applications is a direct consequence of its physical and chemical properties.

| Property | Value |

| CAS Number | 58743-79-6 |

| Molecular Formula | C₁₄H₁₃Br |

| Molecular Weight | 261.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102-106 °C |

| Boiling Point | 345.6 °C at 760 mmHg (Predicted) |

Characterization of the synthesized this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Materials Science and Drug Discovery

The unique combination of a rigid biphenyl core, a reactive bromine handle, and an ethyl group makes this compound a valuable intermediate in several high-technology fields.

-

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology.[3] The rigid core of this compound provides the necessary anisotropy for the formation of liquid crystalline phases.[3] The ethyl group can influence the clearing point and other mesophase properties. The bromine atom allows for further functionalization to create more complex liquid crystal molecules with tailored properties for display applications.[3]

-

Organic Light-Emitting Diodes (OLEDs): The biphenyl scaffold is also prevalent in materials for OLEDs. This compound can serve as a building block for the synthesis of host materials, emitting layers, and charge-transporting materials.[2]

-

Pharmaceutical Synthesis: The biphenyl unit is a key pharmacophore in many drug molecules. The ability to use this compound in cross-coupling reactions makes it a valuable intermediate in the synthesis of complex pharmaceutical targets.

Conclusion

While the specific "discovery" of this compound may not be a singular, celebrated event, its importance has grown in parallel with the development of powerful synthetic methodologies. The transition from the arduous Ullmann coupling to the elegant and efficient Suzuki-Miyaura coupling has made this and other unsymmetrical biphenyls readily accessible to researchers. As a versatile and strategically functionalized building block, this compound continues to be a critical component in the innovation of advanced materials and the development of novel therapeutics, a testament to the enduring power of well-designed molecular architecture.

Visualizations

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new synthesis of 2,2′-disubstituted unsymmetrical biphenyls based on the intramolecular Ullmann coupling reaction utilising salicyl alcohol as a template - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

safety and handling precautions for 4-Bromo-4'-ethyl-1,1'-biphenyl

An In-depth Technical Guide to the Safe Handling of 4-Bromo-4'-ethyl-1,1'-biphenyl

This document provides a comprehensive technical guide on the (CAS No. 58743-79-6). It is intended for researchers, scientists, and professionals in drug development and materials science who may handle this compound. The information herein is synthesized from authoritative safety data sheets and toxicological profiles of structurally related compounds to ensure a high degree of scientific integrity and practical utility.

Section 1: Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a rigid biphenyl core.[1] This structure is common in intermediates for liquid crystal materials and complex organic synthesis.[1] Its physical state as a combustible liquid and its chemical properties necessitate a thorough understanding for safe handling.[2] The high vapor density, for instance, indicates that vapors are heavier than air and may accumulate in low-lying areas, increasing the risk of ignition or exposure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 58743-79-6 | [3][4] |

| Molecular Formula | C₁₄H₁₃Br | [2][3] |

| Molecular Weight | 261.16 g/mol | [2] |

| Physical State | Liquid | [2] |

| Appearance | Colorless | [2] |

| Odor | Odorless | [2] |

| Boiling Point | 204 °C / 399.2 °F @ 760 mmHg | [2] |

| Flash Point | 63 °C / 145.4 °F | [2] |

| Specific Gravity | 1.340 | [2] |

| Vapor Density | 6.38 (Air = 1) |[2] |

Section 2: Hazard Identification and Toxicological Assessment

While comprehensive toxicological data for this compound is not fully available, the hazards can be inferred from its chemical class (polybrominated biphenyls, PBBs) and available safety data.[5][6] PBBs as a class are noted for their environmental persistence and potential for bioaccumulation.[6] Some PBBs are reasonably anticipated to be human carcinogens.[6] Therefore, treating this compound with a high degree of caution is imperative.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][8] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |[8][9] |

Summary of Potential Health Effects:

-

Inhalation: Vapors or mists may cause irritation to the respiratory tract.[2]

-

Skin Contact: Causes skin irritation, characterized by redness and discomfort upon contact.[7]

-

Eye Contact: Causes serious eye irritation, which can lead to pain, tearing, and redness.[7]

-

Ingestion: While specific data is lacking, related compounds are harmful if swallowed.[10]

-

Chronic Exposure: Long-term exposure to PBBs has been associated with developmental and reproductive effects in animal studies.[6]

Environmental Hazards: This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8][9] Extreme care must be taken to prevent its release into drains or waterways.

Section 3: Engineering and Administrative Controls

The primary objective of control measures is to minimize worker exposure. Engineering controls are the most effective line of defense.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is required for procedures that may generate vapors or aerosols.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][9] Regular functionality checks of this equipment are mandatory.

-

Work Practices:

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Item | Standard/Specification | Rationale |

|---|---|---|---|

| Eyes/Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and vapors.[2][9] |

| Face Shield | ANSI Z.87.1 | Required when there is a significant risk of splashing.[12][13] | |

| Skin | Chemical-Resistant Gloves | Nitrile or Neoprene (consult manufacturer compatibility data) | Prevents direct skin contact and irritation.[12][14] |

| Laboratory Coat | 100% Cotton or Nomex® | Provides a primary barrier against spills. Synthetic materials should be avoided.[12][13] | |

| Feet | Closed-toe Shoes | - | Protects feet from potential spills.[12] |

| Respiratory | NIOSH-approved Respirator | As required by exposure assessment | Necessary if engineering controls are insufficient or during emergency situations.[14][15] |

Caption: PPE selection is dictated by a task-specific risk assessment.

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during handling and storage.

Step-by-Step Handling Protocol:

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources. Verify the locations of the nearest eyewash station and safety shower.

-

Donning PPE: Put on all required PPE as determined by the risk assessment (see Diagram 1). Check gloves for any signs of damage before use.

-

Dispensing: Handle the chemical as a liquid.[2] Dispense the required amount slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.[2]

-

Procedure: Conduct all operations within the fume hood. Avoid breathing vapors.[2]

-

Post-Procedure: Upon completion, securely close the primary container. Decontaminate any surfaces that may have been exposed.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat, then eye protection).

-

Hygiene: Wash hands and exposed skin thoroughly with soap and water.[2]

Storage Requirements:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2][7]

-

Keep containers tightly closed to prevent leakage and evaporation.[2]

-

Store locked up in a designated area.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.[2][9]

Section 6: Emergency Procedures

Rapid and correct response to emergencies can significantly reduce the severity of an incident.

Personnel Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[2][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][5]

Spill and Leak Response: For any spill, the priority is personnel safety.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[17]

-

Ventilate: Ensure the area is well-ventilated.

-

Assess: Determine the extent of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, evacuate and call emergency services.

-

Contain (for minor spills): Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[2]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Label the waste container and dispose of it according to institutional and local regulations.

Caption: A decision tree for responding to a chemical spill.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2] A water spray can be used to cool fire-exposed containers.[17]

-

Specific Hazards: The material is combustible.[2] Containers may explode when heated.[17] Fire will produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][9]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Section 7: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials (e.g., absorbent pads, gloves) in accordance with all applicable federal, state, and local environmental regulations.[2]

-

Do not dispose of it down the drain or into the environment.[15] The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[15]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning where possible.[15]

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. fishersci.com [fishersci.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Page loading... [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. benchchem.com [benchchem.com]

- 14. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 15. echemi.com [echemi.com]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Liquid Crystal Precursors from 4-Bromo-4'-ethyl-1,1'-biphenyl

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-4'-ethyl-1,1'-biphenyl in Liquid Crystal Synthesis

This compound serves as a pivotal building block in the synthesis of high-performance liquid crystals, which are fundamental components of modern display technologies. Its rigid biphenyl core, coupled with the terminal ethyl group, provides the basic molecular architecture for inducing mesophase behavior. The strategic placement of the bromo-substituent offers a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex, functionalized liquid crystal molecules with tailored properties.

This application note provides an in-depth guide to the synthesis of liquid crystal precursors from this compound, with a primary focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to ensure reproducible and high-yielding syntheses.

Core Synthetic Strategies: A Mechanistic Overview

The conversion of this compound into advanced liquid crystal precursors predominantly relies on transition metal-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, functional group tolerance, and the ability to form carbon-carbon bonds with high precision. The most prominent among these are the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Diagram: Synthetic Pathways from this compound

Caption: Key synthetic routes from this compound.

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for the synthesis of biaryl compounds, making it ideal for extending the molecular core of this compound.[1][2] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[3]

Causality in Experimental Design:

-

Catalyst Selection: Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, are commonly used. The choice of ligand can significantly influence the reaction's efficiency by modulating the electron density and steric environment of the palladium center.[4]

-

Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[3] Inorganic bases like sodium carbonate, potassium carbonate, or cesium carbonate are frequently employed, often in an aqueous solution to create a biphasic system.[5][6]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water is common. This biphasic system helps to dissolve both the organic-soluble starting materials and the inorganic base.[4][5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Cyanophenylboronic Acid

This protocol details the synthesis of 4'-ethyl-[1,1'-biphenyl]-4-carbonitrile, a common liquid crystal precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 261.16 | 1.0 | 1.0 |

| 4-Cyanophenylboronic acid | 146.94 | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| Triphenylphosphine (PPh₃) | 262.29 | 0.08 | 0.08 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |

| Toluene | - | 10 mL | - |

| Water | - | 2.5 mL | - |

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Solvent Addition: Add toluene (10 mL) and water (2.5 mL).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of degassed toluene.

-

Catalyst Addition: Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4'-ethyl-[1,1'-biphenyl]-4-carbonitrile.[7]

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed to synthesize diverse liquid crystal precursors from this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne).[9][10] This reaction is catalyzed by a combination of palladium and copper complexes and is carried out in the presence of a base, typically an amine.[11] The resulting alkynyl-substituted biphenyls are valuable precursors for liquid crystals with extended, rigid cores.

Heck Reaction

The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[12][13] This reaction can be used to introduce vinyl groups or other unsaturated moieties onto the biphenyl core, leading to the synthesis of stilbene-based liquid crystal precursors.[13]

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halide molecules.[14][15] While it has been largely superseded by palladium-catalyzed methods due to harsher reaction conditions and lower yields, it can still be a viable option for the synthesis of symmetrical biphenyl derivatives.[16][17]

Conclusion and Future Perspectives

The synthetic pathways detailed in this application note provide a robust framework for the synthesis of a wide array of liquid crystal precursors from the versatile starting material, this compound. The choice of synthetic route will ultimately depend on the desired final structure and the specific properties required for the target liquid crystal material. As the demand for advanced display technologies continues to grow, the development of novel, efficient, and scalable synthetic methodologies for liquid crystal precursors will remain a critical area of research.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. byjus.com [byjus.com]

- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Ullmann Reaction [organic-chemistry.org]

experimental procedure for the synthesis of 4-ethyl-4'-hydroxybiphenyl from 4-Bromo-4'-ethyl-1,1'-biphenyl

Document ID: AN-2026-01-SYN4E4HB

Version: 1.0

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-ethyl-4'-hydroxybiphenyl from its corresponding aryl bromide, 4-bromo-4'-ethyl-1,1'-biphenyl. The described methodology employs a robust and highly efficient one-pot, two-step sequence involving a palladium-catalyzed Miyaura borylation followed by an in-situ oxidation of the resulting boronate ester. This approach is distinguished by its high functional group tolerance, mild reaction conditions, and amenability to scale-up, making it a cornerstone method in modern synthetic chemistry for accessing valuable phenol derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding results.

Introduction and Scientific Principle

The biphenyl moiety is a privileged scaffold found in numerous pharmaceuticals, liquid crystals, and advanced organic materials. Specifically, functionalized biphenyls like 4-ethyl-4'-hydroxybiphenyl serve as critical intermediates in the synthesis of more complex molecular architectures.[3] The conversion of a stable and readily available aryl halide to a hydroxyl group is a non-trivial transformation that cannot be achieved through classical nucleophilic aromatic substitution (SNAr) under standard conditions, as the aromatic ring is electron-rich and resistant to nucleophilic attack.[4][5]

To overcome this challenge, this protocol utilizes a modern palladium-catalyzed cross-coupling strategy. The core of this method is the Miyaura borylation , a powerful reaction that converts aryl halides into arylboronate esters.[2][6][7] This transformation is followed by a seamless in-situ oxidation of the carbon-boron bond to a carbon-oxygen bond, yielding the desired phenol.

The overall transformation proceeds as follows:

The first step, the Miyaura borylation, operates via a palladium catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the starting material. The resulting Pd(II) complex then undergoes transmetalation with a diboron reagent, activated by a base. Finally, reductive elimination yields the arylboronate ester and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][6] This intermediate is not isolated but is directly subjected to oxidation, which proceeds via the formation of a borate-peroxide complex that rearranges to furnish the final hydroxylated product.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes / Purity |

| This compound | C₁₄H₁₃Br | 261.16 | 58743-79-6 | Starting material, >97% purity |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 | Boron source, >98% purity |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 72287-26-4 | Catalyst, complex with CH₂Cl₂ |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 127-08-2 | Base, anhydrous, >99% |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent, anhydrous, >99.8% |

| Sodium Perborate Tetrahydrate | NaBO₃·4H₂O | 153.86 | 10486-00-7 | Oxidizing agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent, ACS grade |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent, ACS grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |

| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | For work-up |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography, 230-400 mesh |

Equipment

| Equipment | Purpose |

| Oven-dried Schlenk flask (100 mL) | Reaction vessel for inert atmosphere |

| Magnetic stir bar | Agitation |

| Heating mantle with temperature controller | Reaction heating |

| Condenser | To prevent solvent loss |

| Schlenk line or inert gas (N₂/Ar) manifold | To maintain an inert atmosphere |

| Syringes and needles | For transfer of anhydrous solvent |

| Separatory funnel (250 mL) | For liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Glass column for chromatography | Product purification |

| TLC plates (silica gel on aluminum) | Reaction monitoring |

| Standard laboratory glassware | Beakers, flasks, graduated cylinders |

Detailed Experimental Protocol

This protocol outlines the synthesis on a 1.0 mmol scale. The procedure can be scaled, but reagent quantities and reaction times may require optimization.

Step 1: Miyaura Borylation

-

Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Reagent Addition: To the flask, add this compound (261 mg, 1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (305 mg, 1.2 mmol, 1.2 equiv.), and anhydrous potassium acetate (294 mg, 3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Quickly add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. This is critical as the Pd(0) species is oxygen-sensitive.

-

Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe. The solvent should be degassed prior to use by sparging with an inert gas for 20-30 minutes.

-

Reaction: Replace the septum with a condenser under a positive pressure of inert gas. Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot indicates reaction completion.

Step 2: In-situ Oxidation

-

Cooling: After the borylation is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Oxidant Addition: Remove the condenser and add sodium perborate tetrahydrate (462 mg, 3.0 mmol, 3.0 equiv.) to the reaction mixture in one portion.

-

Co-solvent Addition: Add 3 mL of deionized water to the mixture.

-

Oxidation Reaction: Re-attach the condenser and heat the mixture to 60 °C. Stir vigorously for 4-6 hours. The reaction mixture will typically become a lighter, heterogeneous slurry.

Step 3: Work-up and Purification

-

Quenching & Dilution: Cool the reaction mixture to room temperature. Add 20 mL of deionized water and 30 mL of ethyl acetate. Stir for 10 minutes.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

-

Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale yellow solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel.

-

Slurry: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc). The product is typically less polar than the starting material but more polar than non-polar impurities. Collect fractions and monitor by TLC.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-ethyl-4'-hydroxybiphenyl as a white to off-white solid. Dry the product under high vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect aromatic protons in the range of δ 6.8-7.6 ppm, a quartet for the benzylic CH₂ protons around δ 2.6 ppm, and a triplet for the methyl CH₃ protons around δ 1.2 ppm. The phenolic -OH proton will appear as a broad singlet.

-

¹³C NMR: Expect signals for 12 distinct aromatic carbons and 2 aliphatic carbons.

-

Mass Spectrometry (MS): Expect a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (198.25 g/mol ).

-

Melting Point: Compare the observed melting point with literature values.

Mechanistic Insight: The Borylation Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The palladium-catalyzed borylation follows a well-established pathway.[1][6]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

| Chemical | Hazard Summary |

| This compound | Harmful if swallowed, causes skin irritation.[8][9] Avoid inhalation and contact with skin and eyes. |

| Palladium Catalysts | Toxic and may cause sensitization. Handle with care, avoiding inhalation of dust. |

| 1,4-Dioxane | Flammable liquid and vapor. Suspected of causing cancer. Toxic if inhaled. Can form explosive peroxides. |

| Potassium Acetate | May cause skin and eye irritation. |

| Sodium Perborate | Oxidizing agent. May intensify fire. Harmful if swallowed. Causes serious eye irritation. |

| Ethyl Acetate / Hexane | Highly flammable liquids and vapors. May cause drowsiness or dizziness. |

Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.

References

- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cochise.edu [cochise.edu]

Application Notes and Protocols for the Heck Coupling Reaction of 4-Bromo-4'-ethyl-1,1'-biphenyl

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has found extensive application in the synthesis of a myriad of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides an in-depth technical overview and detailed experimental protocols for the Heck coupling reaction involving 4-Bromo-4'-ethyl-1,1'-biphenyl, a versatile building block for the synthesis of functionalized stilbene derivatives and other extended π-conjugated systems. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers in both academic and industrial settings.

The core of the Heck reaction involves a catalytic cycle driven by a palladium(0) species.[3] This cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst. The efficiency and selectivity of this process are highly dependent on a careful selection of the palladium source, ligands, base, and solvent, all of which will be discussed in detail.

Mechanism of the Heck Coupling Reaction

A fundamental understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The widely accepted catalytic cycle for the Heck reaction is illustrated below.

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, the alkene coordinates to the palladium center, followed by a migratory insertion of the alkene into the Aryl-Pd bond. The final steps involve β-hydride elimination to form the substituted alkene product and a hydrido-palladium complex, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and complete the cycle.[4]

Experimental Protocols

The following protocols are provided as a starting point for the Heck coupling of this compound with a model alkene, styrene, to synthesize (E)-4-ethyl-4'-vinyl-1,1'-biphenyl. Optimization of these conditions may be necessary for different alkene coupling partners.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Styrene | ≥99%, inhibitor-free | Commercially Available |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Saturated aqueous NaCl solution | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially Available | |

| Schlenk flask | ||

| Magnetic stirrer and stir bar | ||

| Condenser | ||

| Inert gas supply (Argon or Nitrogen) | ||

| Thin-layer chromatography (TLC) plates |

Protocol 1: Standard Heck Coupling Conditions

This protocol employs a classical palladium acetate/triphenylphosphine catalyst system, which is robust and widely applicable for a range of aryl bromides.[5]

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 277.18 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by styrene (1.2 mmol, 125 mg, 0.14 mL) and triethylamine (1.5 mmol, 152 mg, 0.21 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with saturated aqueous NaCl solution (10 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-4-ethyl-4'-vinyl-1,1'-biphenyl.

Protocol 2: Phosphine-Free Heck Coupling Conditions

For certain applications, phosphine-free catalyst systems are desirable to avoid potential toxicity and simplify purification.[5] This protocol utilizes a palladium acetate catalyst without an additional phosphine ligand.

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask with a magnetic stir bar and condenser, combine this compound (1.0 mmol, 277.18 mg) and palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Add anhydrous DMF (5 mL), styrene (1.5 mmol, 156 mg, 0.17 mL), and potassium carbonate (2.0 mmol, 276.4 mg) to the flask.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Figure 2: General experimental workflow for the Heck coupling reaction.

Data Analysis and Characterization

The successful synthesis of the target compound, (E)-4-ethyl-4'-vinyl-1,1'-biphenyl, should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the vinyl protons, typically as doublets in the range of 5-7 ppm, with a large coupling constant (J ≈ 16 Hz) indicative of the trans stereochemistry. The aromatic protons will appear as a complex multiplet, and the ethyl group will show a characteristic triplet and quartet.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C-H out-of-plane bending vibrations for the trans-disubstituted alkene around 960 cm⁻¹.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use a fresh batch of palladium catalyst.- Ensure rigorous exclusion of oxygen and moisture.- Increase the reaction temperature in increments of 10 °C. |

| Formation of palladium black | - Catalyst decomposition | - Increase ligand to palladium ratio.- Consider a more robust ligand (e.g., a bulky phosphine or an N-heterocyclic carbene).- Ensure the reaction is well-stirred. |

| Formation of side products | - Isomerization of the double bond- Homocoupling of the aryl bromide | - Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).- Ensure the purity of all reagents. |

Conclusion

The Heck coupling reaction is a versatile and powerful tool for the synthesis of substituted alkenes from aryl halides. The protocols provided herein for the reaction of this compound offer a solid starting point for researchers. Careful attention to the reaction setup, purity of reagents, and monitoring of the reaction progress are crucial for achieving high yields and selectivity. The adaptability of the Heck reaction allows for the synthesis of a wide range of valuable compounds for applications in drug discovery and materials science.

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Reaction [organic-chemistry.org]

functionalization of 4-Bromo-4'-ethyl-1,1'-biphenyl for organic electronics

Introduction: The Strategic Importance of this compound

This compound is a crucial building block in the synthesis of advanced organic electronic materials.[1][2] Its biphenyl core provides a rigid, thermally stable foundation, while the reactive bromine atom offers a versatile handle for constructing complex, π-conjugated molecules through various cross-coupling reactions.[1][2] This allows for the precise tuning of electronic and photophysical properties, making it an indispensable precursor for materials used in hole transport layers (HTLs), emissive layers (EMLs), and electron transport layers (ETLs) of Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][2][3] The ethyl group can enhance solubility and influence the morphological properties of the resulting materials, which is a critical consideration for device fabrication and performance.[1]